4-Hydroxy-3-methylpicolinic acid
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Overview
Description
4-Hydroxy-3-methylpicolinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₇NO₃ It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylpicolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the hydroxylation of 3-methylpicolinic acid using suitable oxidizing agents under controlled conditions. The reaction may be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient catalytic systems. The choice of solvent, temperature, and pressure conditions are optimized to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in biochemical pathways and as a potential ligand for metal ions.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylpicolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can disrupt various biochemical pathways, leading to its observed effects in biological systems. The compound’s ability to modulate enzyme activity and interfere with microbial growth makes it a promising candidate for further research.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, lacking the hydroxyl and methyl groups.
3-Methylpicolinic Acid: Similar structure but without the hydroxyl group.
4-Hydroxypicolinic Acid: Similar structure but without the methyl group.
Uniqueness: 4-Hydroxy-3-methylpicolinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-5(9)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBDBXNKSJRYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717996 |
Source
|
Record name | 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329838-16-5 |
Source
|
Record name | 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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